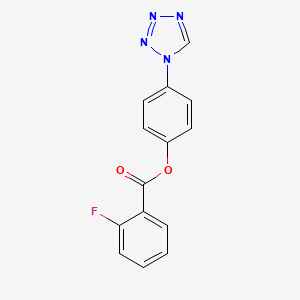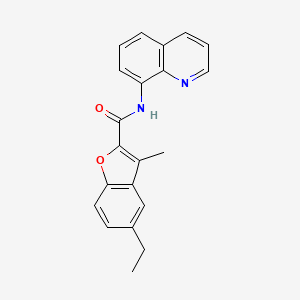
4-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate is a compound that combines a tetrazole ring with a fluorobenzoate moiety. Tetrazoles are known for their diverse biological applications, particularly in material and medicinal chemistry . The compound’s structure allows it to exhibit unique chemical and biological properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 4-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate typically involves the reaction of 4-(1H-tetrazol-1-yl)phenol with 2-fluorobenzoic acid or its derivatives. Common synthetic routes include:
Esterification Reaction: This involves the reaction of 4-(1H-tetrazol-1-yl)phenol with 2-fluorobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production: Large-scale production may utilize continuous flow reactors to optimize reaction conditions and improve yield.
Análisis De Reacciones Químicas
4-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the benzoate moiety can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, altering its electronic properties.
Aplicaciones Científicas De Investigación
4-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate involves its interaction with biological targets through non-covalent interactions. The tetrazole ring can mimic carboxylic acids, enhancing the compound’s ability to bind to enzymes and receptors. This interaction can modulate various biological pathways, leading to its observed biological activities .
Comparación Con Compuestos Similares
4-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate can be compared with other tetrazole-containing compounds such as:
4-(1H-tetrazol-1-yl)phenyl 4-fluorobenzoate: Similar structure but with a different position of the fluorine atom.
5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2H-tetrazole: Contains a triazole ring instead of a benzoate moiety.
2-(1H-tetrazol-5-yl)benzoic acid: Another tetrazole derivative with different substitution patterns.
These comparisons highlight the unique properties of this compound, particularly its potential in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C14H9FN4O2 |
|---|---|
Peso molecular |
284.24 g/mol |
Nombre IUPAC |
[4-(tetrazol-1-yl)phenyl] 2-fluorobenzoate |
InChI |
InChI=1S/C14H9FN4O2/c15-13-4-2-1-3-12(13)14(20)21-11-7-5-10(6-8-11)19-9-16-17-18-19/h1-9H |
Clave InChI |
JAVJWHQTRHICIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B11331332.png)
![N-Benzyl-N-{2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-YL]ethyl}acetamide](/img/structure/B11331342.png)
![methyl 4-[({[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11331350.png)
![1-[(4-methylbenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11331356.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11331368.png)
![1-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)-4-methylpiperazine](/img/structure/B11331369.png)
![5-chloro-3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11331370.png)
![N-(4-bromophenyl)-2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11331376.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11331378.png)
![3-chloro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B11331379.png)

![(2E)-3-(2-methoxyphenyl)-N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]prop-2-enamide](/img/structure/B11331392.png)
![4-bromo-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11331396.png)
![N-(biphenyl-2-yl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11331409.png)
